1-Bromo-2-(difluorophenylmethyl)benzene
Overview
Description
1-Bromo-2-(difluorophenylmethyl)benzene is a biochemical compound with the molecular formula C13H9BrF2 and a molecular weight of 283.11 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and a difluorophenylmethyl group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Scientific Research Applications
Synthesis and Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl) benzene demonstrates potential in photoluminescence applications. Its solid-state fluorescence intensity is significantly higher than in solution, suggesting its utility in materials requiring high fluorescence response (Liang Zuo-qi, 2015).
Functionalized Benzenes Synthesis
1-Bromo-2-(difluorophenylmethyl)benzene is a key starting material for synthesizing functionalized benzenes, such as benzyne precursors and Lewis acid catalysts. Efficient routes for this synthesis have significant implications in organic chemistry (Christian Reus et al., 2012).
Palladium-Catalyzed Reactions
This compound is involved in palladium-catalyzed reactions with 2-alkynylphenols to produce indeno[1,2-c]chromenes. This process introduces molecular complexity and diversity efficiently from readily available materials (Xiaolin Pan et al., 2014).
Organometallic Synthesis
It serves as a versatile starting material for organometallic synthesis, enabling the creation of compounds with distinct electronic and structural properties (J. Porwisiak, M. Schlosser, 1996).
Aryne Route to Naphthalenes
The compound plays a role in the aryne route to naphthalenes, demonstrating versatility in organic synthesis and functional group transformations (M. Schlosser, E. Castagnetti, 2001).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-[difluoro(phenyl)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2/c14-12-9-5-4-8-11(12)13(15,16)10-6-2-1-3-7-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDAIIAPFHRCLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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